1-(1,2-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)methanesulfonamide
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Overview
Description
1-(1,2-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)methanesulfonamide is a synthetic organic compound that features both benzoxazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)methanesulfonamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Sulfonamide Formation: The final step involves the reaction of the benzoxazole and thiazole intermediates with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfonamides.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their function. The benzoxazole and thiazole rings could facilitate binding to specific molecular targets, while the sulfonamide group might be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
1-(1,2-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)ethanesulfonamide: Similar structure with an ethane group instead of methane.
1-(1,2-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide: Similar structure with a benzene group instead of methane.
Uniqueness
1-(1,2-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)methanesulfonamide is unique due to its specific combination of benzoxazole and thiazole rings with a methanesulfonamide group. This unique structure could confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S2/c15-19(16,14-11-12-5-6-18-11)7-9-8-3-1-2-4-10(8)17-13-9/h1-6H,7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGHKYHMOWQZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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